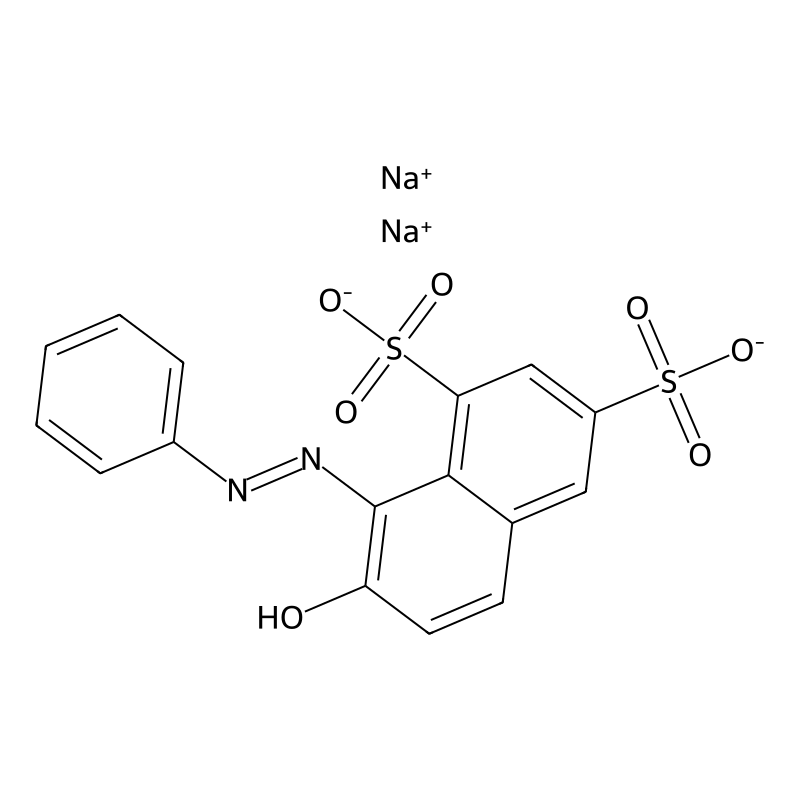

Orange G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE

Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml.

Canonical SMILES

Orange G is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid. It is often combined with other yellow dyes in alcoholic solution to stain erythrocytes in trichrome methods, and is used for demonstrating cells in the pancreas and pituitary. It has a role as a histological dye. It contains a 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate.

1. DNA Electrophoresis Staining [, ]

- Orange G is a vital tool in molecular biology and biochemistry research.

- It acts as a stain for visualizing DNA fragments separated using agarose gel electrophoresis, a common technique for analyzing DNA size and quantity.

- Due to its bright orange color and high affinity for DNA, Orange G allows researchers to see the separated DNA bands clearly within the gel.

- This visualization is crucial for various downstream applications, such as DNA cloning, restriction fragment length polymorphism (RFLP) analysis, and DNA fingerprinting.

2. Metal Ion Detection []

- Orange G can form complexes with specific metal ions.

- This property makes it a potential reagent in spectrophotometric determination of certain metals.

- Spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at specific wavelengths.

- By forming a colored complex with a metal ion, Orange G allows researchers to measure the concentration of that metal ion in a solution by analyzing the absorbance of the complex at a characteristic wavelength.

- However, it's important to note that this application of Orange G is less common than its use in DNA electrophoresis staining.

Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye characterized by its vibrant orange color. It typically appears as a disodium salt and is soluble in water and ethanol, with a solubility of approximately 10.86% in both solvents. The empirical formula of Orange G is , and its molecular weight is 452.386 g/mol. This compound is widely used in histology and various staining methods, including the Papanicolaou stain, where it plays a crucial role in differentiating cellular components such as keratin and erythrocytes .

Orange G's mechanism of action in staining relies on its ability to interact with specific biomolecules within a cell or tissue. As mentioned previously, the interactions likely involve a combination of electrostatic forces and hydrogen bonding between the functional groups of the dye molecule and the target molecules in the sample [, ].

For instance, in the Papanicolaou stain, the negatively charged sulfonate groups of Orange G might interact with the positively charged amino groups of keratin, causing the dye to accumulate and stain the keratin-rich structures orange-red [].

- Skin and Eye Irritation: Direct contact with skin or eyes may cause irritation [].

- Inhalation Hazards: Inhalation of dust particles may irritate the respiratory system [].

- Proper Handling: Safety data sheets (SDS) recommend the use of personal protective equipment (PPE) such as gloves, safety glasses, and dust masks when handling Orange G [].

In biological contexts, Orange G exhibits various activities. It is primarily utilized as a staining agent in histological applications due to its ability to bind selectively to certain cellular components. Additionally, it can act as an electrophoretic color marker in gel electrophoresis, providing visual tracking of DNA fragments during separation processes . While generally considered non-hazardous, it is important to handle Orange G with care due to potential skin staining and other chemical interactions .

The synthesis of Orange G involves a coupling reaction between diazotized aniline and G acid (2-naphthol-6,8-disulfonic acid). This process typically includes the following steps:

- Diazotization: Aniline is treated with nitrous acid to form diazonium salt.

- Coupling: The diazonium salt is then coupled with G acid under controlled pH conditions to form the azo dye.

- Purification: The resulting product is purified through recrystallization or other methods to obtain pure Orange G.

This synthetic route allows for the production of high-purity Orange G suitable for various applications .

Uniqueness of Orange G

What sets Orange G apart from these similar compounds is its specific application in histology and its effectiveness as an electrophoretic marker. While other azo dyes may also be used for staining or coloring purposes, Orange G's unique properties make it particularly suitable for biological applications where precise visualization of cellular components is required .

Interaction studies involving Orange G focus on its behavior in different chemical environments and its interactions with biological systems. For example, studies have shown that the presence of chloride ions significantly enhances the electrochemical degradation rates of Orange G compared to sulfate media. This suggests that Orange G can interact differently depending on the ionic composition of its environment, which could have implications for its removal from wastewater .

Physical Description

Yellowish-red solid; [HSDB]

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Metabolism Metabolites

THE URINE OF HUMANS GIVEN 20 MG/KG BODY WEIGHT ORANGE G CONTAINED 95% AS PARA-AMINOPHENOL, 0.5% AS ANILINE AND 1.3% AS UNCHANGED COLOR...

THE AZO LINKAGE OF ORANGE G IS REDUCED BY BACTERIA PRESENT IN RAT FECES AND BY RAT-LIVER HOMOGENATES...

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant